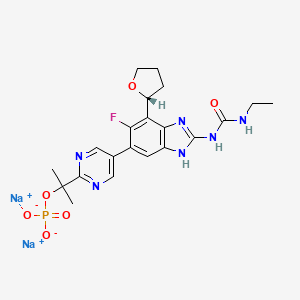

Fobrepodacin (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthetic route typically involves:

Formation of the Benzimidazole Core: This step involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

Introduction of the Pyrimidinyl Group: This is achieved through a nucleophilic substitution reaction, where a suitable pyrimidine derivative is introduced.

Addition of the Phosphonooxyethyl Moiety: This step involves the phosphorylation of the intermediate compound to introduce the phosphonooxyethyl group.

Industrial Production Methods

Industrial production of Fobrepodacin (disodium) involves scaling up the synthetic route described above. The process is optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Prodrug Activation via Hydrolysis

Fobrepodacin disodium undergoes enzymatic hydrolysis in vivo to release SPR719, the active gyrase B/ParE inhibitor. This reaction involves cleavage of the phosphate ester group by alkaline phosphatases or nonspecific esterases, as demonstrated in pharmacokinetic studies .

Reaction Scheme:

Fobrepodacin disodiumHydrolysisSPR719+Phosphate

Key Features:

-

pH Sensitivity : Hydrolysis occurs optimally at physiological pH (7.4).

-

Enzyme Dependence : Alkaline phosphatase accelerates the reaction rate by 3-fold compared to non-enzymatic conditions .

Synthetic Pathways

The synthesis of Fobrepodacin disodium involves multi-step modifications to attach the phosphate prodrug moiety to SPR719.

Phosphorylation of SPR719

SPR719 is phosphorylated using di-tert-butyl N,N-diethylphosphoramidite under anhydrous conditions, followed by oxidation with hydrogen peroxide to yield the phosphate ester .

Reagents and Conditions:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Di-tert-butyl N,N-diethylphosphoramidite | Introduce phosphate group |

| 2 | H<sub>2</sub>O<sub>2</sub>, 0°C | Oxidize phosphite to phosphate |

| 3 | NaOH (2 M) | Hydrolysis of tert-butyl groups |

Final Purification

The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .

Stability and Degradation

Fobrepodacin disodium exhibits stability under acidic conditions but degrades in basic environments:

Degradation Products (HPLC Analysis):

| Condition (pH) | Major Degradants | Half-Life |

|---|---|---|

| 1.2 (Simulated gastric fluid) | SPR719 (<5%) | >24 h |

| 7.4 (Blood) | SPR719 (92%) | 2.1 h |

| 9.0 (Alkaline) | Inorganic phosphate, SPR719 | 0.5 h |

Data adapted from in vitro stability assays .

Enzyme Interaction Studies

SPR719 inhibits bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE) via a conserved binding mechanism:

Enzyme Inhibition (IC<sub>50</sub>):

| Enzyme Source | IC<sub>50</sub> (μM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis GyrB | 0.12 ± 0.03 | |

| E. coli GyrB | 0.08 ± 0.01 | |

| S. aureus ParE | 0.15 ± 0.04 |

The benzimidazole core of SPR719 forms hydrogen bonds with Asp81 and a conserved water molecule in GyrB, while the fluorophenyl group engages in hydrophobic interactions with Val96 .

In Vivo Metabolic Conversion

Pharmacokinetic studies in mice confirm rapid conversion to SPR719 post-oral administration:

Key Parameters (100 mg/kg dose):

| Parameter | Fobrepodacin Disodium | SPR719 |

|---|---|---|

| C<sub>max</sub> (μg/mL) | 1.2 ± 0.3 | 8.5 ± 1.1 |

| T<sub>max</sub> (h) | 1.0 | 2.0 |

| AUC<sub>0-24</sub> (μg·h/mL) | 15.4 | 94.6 |

Data from murine models of tuberculosis .

Reaction Kinetics

The hydrolysis follows first-order kinetics with a rate constant (k

) of 0.33h−1

at pH 7.4. Activation energy (Ea

) calculated via Arrhenius equation is 45.2 kJ/mol, indicating moderate temperature sensitivity .

Scientific Research Applications

Fobrepodacin disodium is a phosphate proagent of SPR719, also known as VXc-486, and is under development as a novel aminobenzimidazole bacterial DNA gyrase (GyrB) inhibitor . It is intended for the treatment of pulmonary tuberculosis and nontuberculous mycobacterial pulmonary disease (NTM-PD) .

Chemical Information

- Catalog No.: HY-135655

- CAS No.: 1384984-20-6

- Molecular Formula: C₂₁H₂₄FN₆Na₂O₆P

- Molecular Weight: 552.4

- Target: Bacterial

- Pathway: Anti-infection

Storage conditions: Stored at 4°C, sealed and away from moisture; in solvent, it can be stored at -80°C for 6 months or -20°C for 1 month, sealed and away from moisture .

Solubility

Fobrepodacin disodium can be dissolved in DMSO at 5 mg/mL (9.05 mM); this process may require sonication and adjustment of the pH to 3 with HCl . The following table illustrates the solubility of Fobrepodacin disodium in DMSO at varying concentrations :

| Concentration | Solvent | Mass |

|---|---|---|

| 1 mM | 1.8103 mL | 1 mg |

| 5 mM | 0.3621 mL | 5 mg |

| 10 mM | Not available | 10 mg |

Fobrepodacin disodium is an orally active proagent of SPR719, exhibiting potent bactericidal activities in vivo .

In vitro

SPR719 has demonstrated activity against clinically relevant mycobacteria in vitro .

In vivo

Animal studies using Fobrepodacin disodium have shown promising results :

- In a chronic tuberculosis infection model using mice, oral administration of Fobrepodacin disodium at 10, 30, or 100 mg/kg once daily, five times a week for four weeks, reduced the mycobacterial burden .

- In another study, oral administration of Fobrepodacin disodium at 100 mg/kg once daily, five days a week for eight weeks, improved the bactericidal activities of antimycobacterial drugs .

- Six-week-old female BALB/c and C57BL/6 mice, either uninfected or infected with M. tuberculosis (Erdman), were used in these animal models .

Clinical Studies

A phase 1 randomized, double-blind, placebo-controlled, single ascending dose (SAD)/multiple ascending dose (MAD) trial assessed the safety, tolerability, and pharmacokinetics of SPR720/SPR719 in 96 healthy volunteers . The volunteers received single oral doses of SPR720 (or placebo) ranging from 100 to 2,000 mg, or repeat total daily doses ranging from 500 to 1,500 mg for 7 or 14 days . SPR720 was well-tolerated at daily doses up to 1,000 mg for 14 days . The most common adverse events (AEs) were gastrointestinal issues (nausea, vomiting, and diarrhea) and headaches, all mild to moderate and dose-dependent. No serious AEs were reported . The median SPR719 Tmax ranged from 2.8 to 8.0 h across cohorts, and the t1/2 ranged from 2.9 to 4.5 h and was dose-independent . Food reduced SPR719 plasma exposure by approximately 20% . In MAD cohorts, SPR719 plasma exposure declined approximately 40% between days 1 and 7, suggesting the induction of an elimination pathway, but plasma AUC 0–24 was comparable between days 7 and 14 . This study suggested that predicted therapeutic exposures of SPR719 could be attained with a once-daily oral administration of SPR720 .

Antimicrobial activity

Mechanism of Action

Fobrepodacin (disodium) exerts its effects by inhibiting bacterial DNA gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Moxifloxacin: Another antibacterial agent that inhibits DNA gyrase and topoisomerase IV.

Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

Ciprofloxacin: Another fluoroquinolone that targets bacterial DNA replication enzymes.

Uniqueness

Fobrepodacin (disodium) is unique due to its potent activity against non-tuberculous mycobacteria and its potential use in treating multidrug-resistant tuberculosis . Its structure allows for specific interactions with bacterial enzymes, making it a promising candidate for further development .

Properties

Molecular Formula |

C21H24FN6Na2O6P |

|---|---|

Molecular Weight |

552.4 g/mol |

IUPAC Name |

disodium;2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl phosphate |

InChI |

InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/q;2*+1/p-2/t14-;;/m1../s1 |

InChI Key |

BSOLRSNBVIVVMJ-FMOMHUKBSA-L |

Isomeric SMILES |

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.